Benzyldimethyldecylammonium chloride (CAS 965-32-2) is a single-component, cationic quaternary ammonium compound (QAC) with a defined C10 alkyl chain. It functions as a biocide and surfactant, finding use in disinfectants, industrial cleaners, and specialized formulations. Unlike commodity QACs such as Benzalkonium Chloride (BAC), which are mixtures of variable alkyl chain lengths (C12, C14, C16), Benzyldimethyldecylammonium chloride offers high purity (≥97%) and a fixed molecular structure. This compositional purity is a critical procurement attribute for applications demanding high lot-to-lot consistency and predictable physicochemical behavior.
Substituting Benzyldimethyldecylammonium chloride with mixed-chain products like Benzalkonium Chloride (BAC) or even single-chain analogs (e.g., C12, C14) is often untenable for optimized processes. The alkyl chain length dictates critical performance metrics, including antimicrobial specificity and surfactant properties. For instance, peak antimicrobial activity against different classes of microorganisms is highly dependent on specific chain lengths; C12 is often optimal for yeasts, C14 for Gram-positive bacteria, and C16 for Gram-negative bacteria. Furthermore, the Critical Micelle Concentration (CMC), a key parameter for formulation, is directly tied to the alkyl chain length. Using a variable mixture like BAC introduces batch-to-batch inconsistencies in these properties, compromising reproducibility in regulated manufacturing and research. Therefore, selecting the C10 analog is a deliberate choice for applications where its specific activity profile and formulation behavior are required.
Benzyldimethyldecylammonium chloride (CAS 965-32-2) is a single, chemically defined substance with a specified purity, typically ≥97%. In contrast, the common substitute Benzalkonium Chloride (CAS 8001-54-5) is explicitly defined as a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, primarily C12, C14, and C16. Pharmacopoeial standards confirm that the C12 and C14 homologs should constitute a minimum of 70% of the mixture in pharmaceutical-grade BAC. This inherent variability in BAC means that critical properties tied to chain length can differ between batches, whereas the single-component nature of the C10 compound ensures consistent performance.
| Evidence Dimension | Chemical Composition |
| Target Compound Data | Single component (C10 alkyl chain), Purity ≥97% |
| Comparator Or Baseline | Benzalkonium Chloride: A mixture of C12, C14, C16 and other alkyl chain lengths |
| Quantified Difference | Defined single entity vs. a variable, multi-component mixture |
| Conditions | As defined by CAS number and pharmacopoeial standards. |
For regulated applications (e.g., pharmaceuticals) or high-precision research, the compositional consistency of a single pure compound is critical for validation and batch-to-batch reproducibility.
While the bactericidal activity of alkyldimethylbenzylammonium chlorides is generally highest for C12-C16 chains, the C10 homolog exhibits a distinct activity profile. Research shows that C10 and shorter chains have weaker general bactericidal activity compared to C12 and C14 homologs. For example, against 15 bacterial strains, the C12 and C14 homologs showed effective bactericidal concentrations of 6-400 µg/ml, whereas C8 and C10 homologs had very weak activity. However, this lower general potency can be an advantage in applications requiring more selective action or where the higher activity of C12-C16 chains is not required or could lead to undesirable effects.
| Evidence Dimension | Bactericidal Activity |
| Target Compound Data | Weak bactericidal activity |
| Comparator Or Baseline | C12 and C14 homologs: High bactericidal activity (6-400 µg/ml) |
| Quantified Difference | Qualitatively lower general bactericidal potency compared to C12/C14 homologs. |
| Conditions | In vitro bactericidal assays against a panel of 15 bacterial strains, 10-minute contact time. |
Selecting the C10 version allows for formulation of products with a specific, milder antimicrobial profile, avoiding the broad, high-potency action of C12-C16 chains where it is not needed.
The critical micelle concentration (CMC), the point at which surfactant molecules aggregate to form micelles, is highly dependent on alkyl chain length. Longer chains are more hydrophobic and form micelles at lower concentrations. Consequently, Benzyldimethyldecylammonium chloride (C10) has a significantly higher CMC than its longer-chain C12 and C14 analogs. For example, the CMC of the C12 homolog (Benzyldimethyldodecylammonium chloride) is approximately 4.54 x 10⁻³ M, while the C14 homolog's CMC is even lower at 7.27 x 10⁻⁴ M. The C10 homolog's CMC would be substantially higher, allowing for a wider concentration range where the compound exists as active monomers in solution before micellization occurs.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Higher CMC (inferred from trend) |
| Comparator Or Baseline | C12 homolog: ~4.54 mM; C14 homolog: ~0.73 mM |
| Quantified Difference | An order of magnitude or greater difference in CMC is expected between C10 and C14 homologs. |
| Conditions | Aqueous solution, standard temperature. |
A higher CMC is critical for applications like micellar catalysis or certain drug formulations where a high concentration of free surfactant monomers is required to interact with substrates or APIs before micelles form.
Due to its high purity and single-component nature, this compound is suitable as a certified reference material or an analytical standard for quantifying quaternary ammonium compounds. In formulation, its use eliminates the batch-to-batch variability inherent in mixed-chain products like BAC, ensuring consistent performance in regulated pharmaceutical or cosmetic products.
The compound's relatively high Critical Micelle Concentration (CMC) compared to C12 or C14 analogs makes it the right choice for systems that require a high concentration of free cationic surfactant monomers. This is advantageous in specific chemical synthesis protocols, phase-transfer catalysis, or specialized cleaning formulations where the monomeric form is the primary active species.
Where the potent, broad-spectrum biocidal activity of C12-C16 QACs is unnecessary or undesirable, the C10 homolog provides a milder alternative. This is relevant for personal care products or surface cleaners where a specific, less aggressive antimicrobial profile is required to minimize irritation or surface damage.
Corrosive;Irritant;Environmental Hazard